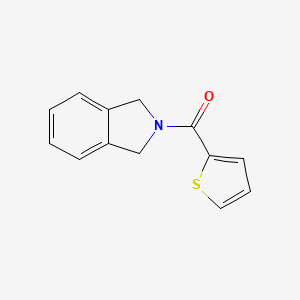

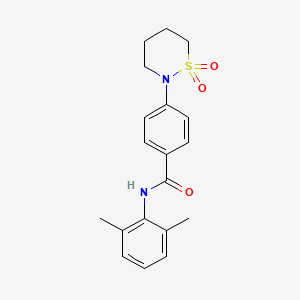

Isoindolin-2-yl(thiophen-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Isoindolin-2-yl(thiophen-2-yl)methanone” is a compound that falls under the category of aromatic ketones . Aromatic ketones, especially those with pyridin-2-yl-methanone motifs, are important pharmaceutical intermediates .

Synthesis Analysis

The synthesis of isoindoline derivatives has been the focus of much research due to their presence in a wide array of bioactive molecules . A green synthesis technique for isoindolines has been developed, which involves simple heating and relatively quick solventless reactions .Chemical Reactions Analysis

The synthesis of aromatic ketones, such as “this compound”, often involves the direct oxidation of Csp3-H . This method provides a powerful and promising approach for the transformation of diarylmethane to aromatic ketones .科学的研究の応用

Anticancer Activity

Isoindolin-2-yl(thiophen-2-yl)methanone derivatives have been evaluated for their anticancer activity, with a focus on the design, synthesis, and evaluation of new substituted thiophene-quinoline derivatives. These compounds were tested against various human cancer cell lines, including liver (HepG-2), colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancers. Some derivatives showed potent and selective cytotoxic agents against the HeLa and MCF-7 cell lines. These findings highlight the potential of thiophene-quinoline analogues as promising compounds for new anticancer therapies (Othman et al., 2019).

Enzyme Inhibition

A series of thiophene-based heterocyclic compounds, including those related to this compound, were synthesized and evaluated for their in vitro enzyme inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds showed significant inhibitory activities, with particular compounds emerging as potent inhibitors. This research suggests that these compounds have potential as enzyme inhibitors, which could be relevant for the development of therapeutic agents for diseases where such enzymes play a role (Cetin et al., 2021).

Synthesis and Structural Analysis

The synthesis and structural exploration of novel bioactive heterocycles, including those related to this compound, have been reported. These studies involve the preparation of compounds from precursors and evaluating their antiproliferative activities. Structural characterization using techniques such as IR, NMR, LC-MS, and X-ray diffraction studies provided insights into the molecular configurations, which is crucial for understanding their biological activities (Prasad et al., 2018).

Oxidative C–H Alkenylation

Research has demonstrated the preparation of isoindolinone derivatives through a step-economical process involving C–H/N–H functionalization. This process utilized a catalytic system for the oxidative annulation by benzamides with electron-deficient alkenes. Such methodologies offer a regio- and site-selective access to isoindolin-1-one, facilitating the synthesis of structurally diverse isoindolinone derivatives, which could be useful in various pharmaceutical applications (Ma & Ackermann, 2015).

作用機序

将来の方向性

The future directions for “Isoindolin-2-yl(thiophen-2-yl)methanone” and similar compounds could involve further exploration of their biological activities and therapeutic possibilities . Additionally, the development of green synthesis techniques for these compounds is a promising area of research .

特性

IUPAC Name |

1,3-dihydroisoindol-2-yl(thiophen-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NOS/c15-13(12-6-3-7-16-12)14-8-10-4-1-2-5-11(10)9-14/h1-7H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTHBNZUJBWKRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-1-[5-(3-fluorophenyl)pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2830788.png)

![2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830790.png)

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2830791.png)

![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830793.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2830795.png)

![Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2830799.png)

![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2830804.png)

![7-bromo-5-phenyl-4-(phenylsulfonyl)-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B2830805.png)